molecular formula C7H14O5 B3053358 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate CAS No. 5334-82-7

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate

Cat. No.: B3053358
CAS No.: 5334-82-7
M. Wt: 178.18 g/mol
InChI Key: UMTUSHSBCYAHOA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate is an organic compound with the molecular formula C7H14O5. It is a derivative of lactic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its two hydroxy groups and an ester linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate typically involves the esterification of lactic acid with diethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:

Lactic Acid+Diethylene Glycol2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate+Water\text{Lactic Acid} + \text{Diethylene Glycol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Diethylene Glycol→2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate+Water

The reaction is typically conducted at elevated temperatures to drive the esterification process to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous reactors are often used to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.

    Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can be hydrolyzed by esterases, releasing lactic acid and diethylene glycol, which can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxypropanoate: Similar structure but lacks the diethylene glycol moiety.

    2-Hydroxyethyl 2-hydroxypropanoate: Contains a single hydroxyethyl group instead of the diethylene glycol moiety.

    Propylene glycol 2-hydroxypropanoate: Contains a propylene glycol moiety instead of diethylene glycol.

Uniqueness

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-6(9)7(10)12-5-4-11-3-2-8/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTUSHSBCYAHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277288
Record name 2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-82-7
Record name NSC1471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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